molecular formula C10H19N3O2 B12113696 N-(Piperidin-4-yl)morpholine-4-carboxamide

N-(Piperidin-4-yl)morpholine-4-carboxamide

Cat. No.: B12113696
M. Wt: 213.28 g/mol
InChI Key: SOIQRHSYIGKEMK-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)morpholine-4-carboxamide and its salt forms, such as the hydrochloride (CAS# 1233955-08-2) and dihydrochloride (CAS# 1909317-15-2), are chemical intermediates of significant interest in medicinal chemistry and drug discovery . The compound features a piperidine ring linked to a morpholine moiety via a carboxamide group, a structural motif commonly found in pharmacologically active molecules . This specific architecture is valuable for designing potential therapeutics, particularly in oncology. Piperidine, morpholine, and related heterocycles are frequently incorporated into molecules developed as DNA-binding agents, which can disrupt DNA synthesis and induce apoptosis in cancer cells . For instance, similar molecular frameworks have been investigated for their highly selective cytotoxic effects against specific cancer lines, such as human lung adenocarcinoma . Furthermore, the piperidine-4-carboxamide group is a recognized pharmacophore in developing potent antagonists, as demonstrated by its role in a CCR5 antagonist with highly potent anti-HIV-1 activity . Researchers can utilize this compound as a versatile building block to synthesize novel molecules for evaluating antitumor, antiviral, and other biological activities. The product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

N-piperidin-4-ylmorpholine-4-carboxamide

InChI

InChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9/h9,11H,1-8H2,(H,12,14)

InChI Key

SOIQRHSYIGKEMK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)N2CCOCC2

Origin of Product

United States

Contextual Background and Significance of N Piperidin 4 Yl Morpholine 4 Carboxamide in Chemical Research

The Prominence of Piperidine (B6355638) and Morpholine (B109124) Scaffolds in Modern Medicinal Chemistry

The piperidine and morpholine rings are ubiquitous and privileged structures in the design and development of therapeutic agents. ebi.ac.uknih.gov Their prevalence underscores their value in creating compounds with desirable biological activities and pharmacokinetic profiles. researchgate.net

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of a vast number of natural products, including alkaloids like morphine and quinine, as well as synthetic drugs. nih.govnih.gov Historically, many of the earliest discovered therapeutic agents were nitrogenous heterocycles derived from natural sources. nih.gov In the contemporary era of drug discovery, their importance has not waned. An analysis of the U.S. FDA-approved drugs reveals that approximately 60% of unique small-molecule pharmaceuticals contain a nitrogen-based heterocycle. nih.govuni.lu

The enduring prominence of these structures is attributed to their ability to engage in crucial biological interactions. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating strong and specific binding to biological targets like proteins and nucleic acids. nih.gov This capacity for interaction, combined with their structural diversity, makes them indispensable scaffolds in the development of new medicines across virtually all disease areas. nih.govresearchgate.netdrugbank.com

Piperidine and morpholine are two of the most significant six-membered nitrogen-containing heterocycles in the pharmaceutical industry. nih.govnih.gov The piperidine ring is a key structural element in numerous natural alkaloids and synthetic pharmaceuticals, valued for its wide range of therapeutic applications. ebi.ac.uk Its saturated, flexible ring can adopt various conformations, allowing it to fit into diverse binding pockets.

Overview of Research Trajectories for Carboxamide Derivatives Containing Piperidine and Morpholine Moieties

The combination of piperidine and morpholine rings, often connected by a linker such as a carboxamide group, represents a common strategy in medicinal chemistry to generate novel molecules with potential therapeutic value. The carboxamide linker itself is a stable, rigid unit that can correctly orient the two heterocyclic rings for optimal interaction with a biological target and participate in hydrogen bonding.

Structural chemotypes that feature piperidine, morpholine, and carboxamide elements have been investigated for a wide array of biological activities. Research has shown that compounds with these linked scaffolds can exhibit potent effects across different therapeutic areas.

For instance, derivatives of piperidine-4-carboxamide have been designed and synthesized as potent inhibitors of the CCR5 receptor, which is a key co-receptor for HIV-1 entry into host cells. nih.gov Other studies have focused on developing piperidine-4-carboxamide derivatives as dopamine (B1211576) reuptake inhibitors and analgesics. researchgate.net In the field of oncology, novel N-(piperidine-4-yl)benzamide derivatives have been evaluated as potential cell cycle inhibitors for the treatment of cancer. researchgate.net Furthermore, compounds incorporating these motifs have been explored as antagonists for chemokine receptors like CCR2 and CXCR4, which are implicated in inflammation and cancer metastasis. nih.govnih.gov The structural framework is also present in compounds investigated for antidiabetic properties, such as α-glucosidase inhibitors.

The specific compound, N-(Piperidin-4-yl)morpholine-4-carboxamide, is a representative example within the broader class of piperidine-4-carboxamide derivatives. Its structure is the result of combining the 4-aminopiperidine (B84694) core with a morpholine-4-carbonyl group. While extensive research dedicated solely to this exact molecule is not widely published, its structure fits perfectly within the research trajectories of analogous series that have shown significant biological activity.

For example, in studies on CCR5 inhibitors, researchers systematically modify the substituent attached to the piperidine-4-carboxamide core to optimize potency and pharmacokinetic properties. nih.gov The table below shows data from a study on piperidine-4-carboxamide derivatives designed as CCR5 inhibitors, demonstrating how structural changes impact biological activity. In this context, this compound can be seen as one possible analog in such a series, where the morpholine moiety is explored for its potential to confer favorable properties like solubility and metabolic stability.

The relevance of this compound, therefore, lies in its potential as a candidate for screening in various drug discovery programs, particularly those targeting receptors and enzymes where the combined pharmacophoric features of piperidine, morpholine, and a carboxamide linker have proven to be advantageous.

Interactive Data Table: Biological Activity of Representative Piperidine-4-Carboxamide Derivatives

The following table presents research findings for a series of piperidine-4-carboxamide derivatives evaluated for their inhibitory activity against the CCR5 receptor, a target for anti-HIV-1 therapy. nih.gov This illustrates the type of research in which a compound like this compound would be situated.

Compound IDStructureCCR5 Inhibitory Activity (IC₅₀, nM)Anti-HIV-1 Activity (IC₅₀, nM)
Maraviroc (Control)Reference Drug25.433.3
16gChemical structure of compound 16g25.7373.01
16iChemical structure of compound 16i25.5394.10

Synthetic Methodologies and Chemical Synthesis Innovations for N Piperidin 4 Yl Morpholine 4 Carboxamide and Analogues

Synthetic Approaches for Piperidine- and Morpholine-Substituted Carboxamide Structures

The construction of piperidine- and morpholine-substituted carboxamides is typically achieved through convergent synthetic routes. These pathways first build the constituent amine and carboxylic acid (or acyl chloride) fragments, which are then coupled to form the final amide linkage. For N-(Piperidin-4-yl)morpholine-4-carboxamide, this involves the preparation of a 4-aminopiperidine (B84694) intermediate and its subsequent reaction with a morpholine-based acylating agent.

Reductive amination is a cornerstone of amine synthesis and is particularly effective for preparing substituted piperidines from their corresponding piperidone precursors. nih.gov This class of reactions involves the condensation of a ketone with an amine to form an intermediate enamine or imine, which is then reduced in situ to the target amine. google.com The choice of protecting groups on the piperidone nitrogen is critical for directing the synthesis and ensuring compatibility with subsequent reaction conditions.

A common and effective precursor for the synthesis of 4-substituted piperidines is 1-benzyl-4-piperidone. dtic.mil The benzyl (B1604629) group serves as a convenient protecting group for the piperidine (B6355638) nitrogen; it is stable under various reaction conditions but can be readily removed in the final stages of the synthesis via catalytic hydrogenation. google.comresearchgate.net

In the context of synthesizing the this compound backbone, the first key step is the conversion of 1-benzyl-4-piperidone to 1-benzyl-4-aminopiperidine. This transformation is achieved through reductive amination using a source of ammonia. The reaction proceeds by forming an intermediate imine, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation. The use of 1-benzyl-4-piperidone is advantageous as the benzyl group is generally pharmacologically inactive and provides a stable, yet removable, handle for the synthesis. dtic.mil A related process involves the direct reductive amination of 1-benzyl-4-piperidone with morpholine (B109124) itself, which, under specific catalytic conditions, can yield 4-(1-benzylpiperidin-4-yl)morpholine (B5700109), a structural analogue. google.comgoogle.com

Table 1: Representative Reductive Amination from 1-Benzyl-4-piperidone

Precursor Amine Source Reducing Agent/Catalyst Product Reference
1-Benzyl-4-piperidone Morpholine Hydrogen, Platinum or Palladium Catalyst 4-(1-Benzylpiperidin-4-yl)morpholine google.com
1-Benzyl-4-piperidone Aniline/HCN (Intermediate for hydrolysis) 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile researchgate.net
1-Benzyl-4-piperidone Ammonia Hydrogen, Catalyst (e.g., Raney Nickel) 1-Benzyl-4-aminopiperidine Hypothetical/General Method

Significant innovations in synthetic methodology focus on the development of one-pot processes to improve efficiency, reduce waste, and simplify operations. mdpi.com For the synthesis of piperidine derivatives, a one-pot reductive amination can be performed where the formation of the enamine/imine and its subsequent reduction occur in the same reaction vessel without isolation of intermediates. google.com

A patented method describes a one-pot process for producing 4-(1-benzylpiperidin-4-yl)morpholine by reacting 1-benzyl-4-piperidone with a surplus of morpholine in the presence of a platinum or palladium catalyst under hydrogen pressure. google.com This approach was found to be a simple and timely method for producing the desired intermediate. google.com By carefully controlling the reaction conditions, such as catalyst choice, hydrogen pressure (≤ 1 MPa), and temperature, the reaction can proceed efficiently to yield the product, which can then be carried forward after removing the unreacted morpholine. google.com This strategy minimizes handling and purification steps, making it suitable for larger-scale industrial production. google.com

The formation of the amide bond is the critical step that joins the piperidine and morpholine moieties to create the final this compound structure. This reaction is one of the most fundamental and widely studied transformations in organic chemistry.

Standard amide coupling procedures typically involve the reaction of a primary or secondary amine with an activated carboxylic acid derivative, such as an acyl chloride or an ester, often in the presence of a base. units.it In the synthesis of the target compound, the key intermediate, 1-benzyl-4-aminopiperidine (produced via reductive amination), is reacted with an activated morpholine carbonyl species.

A general and effective method is the Schotten-Baumann reaction, where an amine is treated with an acyl chloride in the presence of a base (like triethylamine (B128534) or potassium carbonate) and a suitable solvent (like dichloromethane (B109758) or N,N-dimethylformamide). units.itchemicalbook.com The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Following the coupling, the benzyl protecting group is removed from the piperidine nitrogen. Catalytic N-debenzylation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method for this final deprotection step, yielding the desired this compound. google.com

The specific synthesis of this compound requires the coupling of 1-benzyl-4-aminopiperidine with morpholine-4-carbonyl chloride . The latter is prepared from morpholine and an acylating agent like phosgene (B1210022) or a phosgene equivalent. The reaction between the amine and the acid chloride proceeds readily. researchgate.net

The process begins with the acylation of 1-benzyl-4-aminopiperidine with morpholine-4-carbonyl chloride in a suitable solvent with a base. units.it Once the amide N-(1-benzylpiperidin-4-yl)morpholine-4-carboxamide is formed and purified, the final debenzylation step is performed. This is typically achieved by hydrogenation over a palladium catalyst, which selectively cleaves the N-benzyl bond without affecting the newly formed amide or the morpholine and piperidine rings. google.com The final product is often isolated as a hydrochloride salt to improve its stability and handling properties. bldpharm.com

Table 2: Amide Coupling and Deprotection for Target Synthesis

Amine Intermediate Acylating Agent Coupling Conditions Deprotection Step Final Product Reference
1-Benzyl-4-aminopiperidine Morpholine-4-carbonyl chloride Et3N, CH2Cl2 H2, Pd/C This compound google.comunits.it (General Procedure)
Piperidine-4-carboxamide Acetic anhydride Et3N, CH2Cl2 N/A 1-Acetylpiperidine-4-carboxamide chemicalbook.com

Multi-Step Organic Synthesis Routes for Derivatization

The creation of derivatives of this compound often involves multi-step synthetic sequences that allow for the systematic modification of the core structure. These routes typically begin with a commercially available or readily synthesized starting material, such as a substituted piperidone. researchgate.net

A representative strategy might commence with a Strecker-type condensation of a piperidone with an amine and a cyanide source, yielding an aminonitrile intermediate. researchgate.net This intermediate can then undergo selective hydrolysis to form an amino-amide, which is a key step toward the final carboxamide structure. researchgate.net Further chemical transformations, such as N-acylation and deprotection steps, are employed to install the desired morpholine-4-carboxamide (B177924) moiety and other functional groups. For instance, an N-acylation can be performed using an appropriate acylating agent like propionyl chloride, followed by catalytic N-debenzylation to yield the final piperidine derivative. researchgate.net Such multi-step approaches are crucial for building a library of analogues for structure-activity relationship (SAR) studies. nih.gov

The synthesis of related heterocyclic analogs, such as pyrazoline carboxamides, also follows multi-step pathways. These often begin with the synthesis of chalcone (B49325) analogs, which are then reacted with reagents like thiosemicarbazide (B42300) or semicarbazide (B1199961) in a nucleophilic addition and cyclization sequence to form the desired heterocyclic core. acs.org

Table 1: Example of a Multi-Step Synthesis Strategy for a Related Piperidine Carboxylate

StepReaction TypeStarting MaterialProductYield
1Strecker Condensation1-Benzylpiperidin-4-oneAnilino-nitrile Intermediate~90%
2Selective HydrolysisAnilino-nitrile IntermediateAnilino-amide Intermediate-
3Basic Hydrolysis & EsterificationAnilino-amide IntermediateAnilino-ester40-45% (3 steps)
4N-AcylationAnilino-esterN-Acylated Anilido-ester70-80%
5Catalytic N-DebenzylationN-Acylated Anilido-esterFinal Piperidine Carboxylate~100%
Data derived from an optimized synthesis of a key pharmaceutical intermediate. researchgate.net

Regioselective Nucleophilic Aromatic Substitution in Related Syntheses

In the synthesis of analogues containing aromatic or heteroaromatic rings, such as pyrimidine (B1678525), regioselective nucleophilic aromatic substitution (SNAr) is a foundational technique. wuxiapptec.comresearchgate.net The pyrimidine ring, for example, can be functionalized at multiple sites, making regiocontrol essential. researchgate.net When a pyrimidine ring has multiple leaving groups, such as in 2,4-dichloropyrimidine, the position of nucleophilic attack is highly sensitive to other substituents on the ring. wuxiapptec.com

Generally, nucleophilic substitution on 2,4-dichloropyrimidines is selective for the C-4 position. wuxiapptec.comstackexchange.com This preference can be explained by frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) coefficient is typically larger on C-4 compared to C-2. stackexchange.com However, this selectivity can be reversed. The presence of an electron-donating group at the C-6 position can direct the SNAr reaction to occur preferentially at the C-2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C-5 position reinforces the inherent selectivity for the C-4 position. acs.org Understanding and controlling this regioselectivity is critical for accessing specific isomers of pyrimidine-containing analogues. wuxiapptec.comacs.org

Buchwald–Hartwig Amination in the Formation of Related Pyrimidine-4-Carboxamides

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is particularly valuable for synthesizing aryl amines from aryl halides or triflates, overcoming the limitations of older methods which often required harsh conditions. wikipedia.orgbeilstein-journals.org

In the context of synthesizing analogues related to this compound, particularly those incorporating a pyrimidine scaffold, the Buchwald-Hartwig reaction provides an efficient method for introducing the amine or amide linkage. researchgate.netnih.gov For example, N-aryl-4-(substituted)pyrimidin-2-amines can be synthesized by coupling a 2-aminopyrimidine (B69317) derivative with various aryl bromides. nih.gov These reactions are typically carried out using a palladium catalyst, such as Pd(OAc)₂ or dichlorobis(triphenylphosphine)Pd(II), in the presence of a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP, X-Phos) and a base like sodium tert-butoxide or Cs₂CO₃. beilstein-journals.orgresearchgate.netnih.gov This method's broad substrate scope and functional group tolerance allow for the synthesis of a diverse library of pyrimidine-based compounds. wikipedia.orgnih.gov The reaction can proceed through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

Chemical Characterization Techniques for Synthetic Products

Following synthesis, rigorous characterization is required to confirm the identity, structure, and purity of the target compound and its intermediates. This is achieved through a combination of spectroscopic and chromatographic methods.

Spectroscopic Confirmation of Molecular Structure (e.g., NMR, IR, MS)

The precise molecular structure of newly synthesized compounds, including this compound and its analogues, is unequivocally confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of a molecule. nih.govresearchgate.net Chemical shifts, coupling constants, and signal integrations in ¹H NMR spectra provide detailed information about the electronic environment and connectivity of protons. researchgate.netresearchgate.net For instance, the presence of distinct doublets in the aromatic region of an NMR spectrum can confirm the regiochemistry of a substitution reaction. wuxiapptec.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). nih.govresearchgate.net Techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis. nih.govrsc.org The fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure. researchgate.netnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. acs.orgnih.gov For a carboxamide, key signals would include N-H stretching and C=O (amide I) stretching vibrations. researchgate.net

Table 2: Spectroscopic Data for a Representative Piperidine Derivative

TechniqueData TypeObserved Signals (Example)InterpretationReference
¹H NMR Chemical Shift (δ)δ 7.82 – 7.02 (m, Ar-H), 3.80 (s, 3H, CH₃)Confirms presence of aromatic and methyl protons. nih.gov
¹³C NMR Chemical Shift (δ)δ 194.8 (C=O), 159.5-114.2 (Ar-C), 55.2 (CH₃)Confirms presence of carbonyl, aromatic, and methyl carbons. nih.gov
MS (ESI+) m/zcalcd for C₁₄H₁₁ClO₂ [(M + H)⁺] 247.1, found 247.0Confirms the molecular mass of the protonated molecule. nih.gov
IR Wavenumber (ν)3384 cm⁻¹ (N-H), 1651 cm⁻¹ (C=O)Indicates presence of N-H and amide carbonyl functional groups. researchgate.net

Chromatographic Purity and Separation Methodologies (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for isolating them from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of final compounds, with purities often required to be greater than 95% for further study. acs.orgacs.org HPLC systems coupled with UV detectors are routinely used to quantify the main product and any impurities. rsc.orgchemrevlett.com For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification of impurities by their mass-to-charge ratio. rsc.orgnih.gov These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Reverse-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for the analysis of moderately polar organic compounds like carboxamides. researchgate.net The development of a robust RP-HPLC method is crucial for achieving accurate and reproducible results. researchgate.net

Method development involves optimizing several parameters to achieve adequate separation of the target compound from starting materials, byproducts, and degradation products. researchgate.netyoutube.com Key variables include:

Stationary Phase : The choice of column is critical. C18 and C8 columns are the most common, providing a hydrophobic stationary phase for interaction with the analyte. chemrevlett.comresearchgate.net

Mobile Phase : The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. chemrevlett.comsielc.com The composition can be run isocratically (constant) or as a gradient (varied over time) to improve separation. acs.org

Additives : Modifiers like formic acid, trifluoroacetic acid (TFA), or buffer salts (e.g., phosphate (B84403) buffer) are often added to the mobile phase to control the pH and improve peak shape. rsc.orgacs.orgsielc.com The pH can significantly affect the retention of ionizable compounds. youtube.com

Other Parameters : Flow rate, column temperature, and injection volume are also optimized to ensure high resolution and symmetric peaks. chemrevlett.com

For example, a method for a related carboxamide might use a C18 column with a mobile phase of acetonitrile and water containing formic acid, which is compatible with mass spectrometry detection. rsc.orgsielc.com

Table 3: Common Parameters in Reverse Phase HPLC Method Development

ParameterCommon OptionsPurposeReference
Column (Stationary Phase) C18, C8Provides hydrophobic surface for separation. chemrevlett.comresearchgate.net
Mobile Phase (Organic) Acetonitrile, MethanolElutes compounds from the column. chemrevlett.comsielc.com
Mobile Phase (Aqueous) Water, Phosphate BufferControls polarity and pH of the eluent. chemrevlett.comyoutube.com
Additive/Modifier Formic Acid, TFA, Ammonium Acetate (B1210297)Improves peak shape, adjusts pH, provides ions for MS. rsc.orgsielc.comyoutube.com
Detection UV (e.g., 220 nm, 254 nm), MSQuantifies and identifies eluting compounds. rsc.orgacs.orgchemrevlett.com
Application in Preparative Scale Separations

The purification of this compound and its analogues from crude reaction mixtures is a critical step to ensure high purity for subsequent applications. Preparative scale separation techniques are employed to isolate these compounds from unreacted starting materials, byproducts, and other impurities. The choice of method depends on the physicochemical properties of the target compound and the nature of the impurities.

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound. A scalable reverse-phase HPLC (RP-HPLC) method has been developed for the isolation of this compound. sielc.com This method is suitable for purifying the compound from impurities and can be adapted for larger-scale separations. sielc.com The conditions for this preparative separation are detailed in the table below.

Table 1: Preparative HPLC Parameters for this compound Purification

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with a phosphoric acid modifier. For Mass Spectrometry (MS) compatible applications, formic acid is used instead of phosphoric acid.
Mode Reverse Phase (RP)

| Scalability | The method is scalable for the isolation of impurities in preparative separation. sielc.com |

For the purification of analogues of this compound, other chromatographic techniques are commonly employed. Flash column chromatography over silica (B1680970) gel is a widely used method for the purification of various piperidine derivatives. nih.gov The choice of eluent system is crucial for achieving good separation and is tailored to the polarity of the specific analogue. Additionally, recrystallization is another technique utilized to obtain highly pure solid compounds. nih.gov The selection of an appropriate solvent or solvent system for recrystallization is determined empirically to ensure high recovery of the purified product. The table below summarizes purification methods used for related piperidine carboxamide analogues.

Table 2: Purification Methodologies for Analogues of this compound

Purification Method Application Details Reference
Flash Column Chromatography Used for the purification of piperidine derivatives. The crude product is purified using a gradient of ethyl acetate in hexanes. nih.gov
Column Chromatography Employed for the purification of novel piperidine-3-carboxamide derivatives using a petroleum ether/ethyl acetate gradient. nih.gov

| Recrystallization | Utilized to purify piperidine-3-carboxamide intermediates from ethanol (B145695) to yield a white precipitate. | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Investigations of Structural Modifications on Biological Activity

The biological profile of N-(Piperidin-4-yl)morpholine-4-carboxamide derivatives is intricately linked to their three-dimensional structure and the nature of their constituent parts. Researchers have systematically modified the piperidine (B6355638) and morpholine (B109124) rings, as well as the connecting carboxamide linkage, to probe the key determinants of activity.

Influence of Substituent Positions and Nature on Piperidine and Morpholine Rings

The piperidine and morpholine moieties are not mere passive carriers but active contributors to the pharmacophore. pharmjournal.rubohrium.com Alterations to these rings can profoundly impact a compound's interaction with its biological target.

The introduction of heteroatoms, such as additional nitrogen or oxygen atoms, into the piperidine or morpholine rings can significantly alter a molecule's properties. For instance, replacing a piperidine ring with a morpholine can enhance central nervous system (CNS) permeability and solubility due to the presence of the oxygen atom and the weak basicity of the nitrogen, which has a pKa value close to physiological pH. nih.gov In some cases, this substitution has led to a marked increase in activity. nih.gov However, the introduction of heteroatoms is not universally beneficial. In the development of certain pyrimidine-4-carboxamide (B1289416) inhibitors, replacing a piperidine ring with a morpholine or piperazine (B1678402) was found to be unfavorable for activity, although activity could be recovered in the piperazine analogue by adding a bulky N-benzyl group. acs.org This highlights the nuanced and context-dependent effects of such modifications.

The following table summarizes the effects of different substituents on the piperidine ring in a series of pyrimidine-4-carboxamide inhibitors.

Substituent on Piperidine Ring Observed Effect on Activity Reference
(S)-3-phenylpiperidine3-fold increase in potency acs.org
2-benzylpyrrolidine2-fold improvement in activity acs.org
MorpholineNot favored for activity acs.org
PiperazineNot favored for activity acs.org
N-benzyl piperazineActivity recovered acs.org

Conformational Restriction and its Implications for Potency

Conformational restriction, or reducing the number of rotatable bonds in a molecule, is a widely used strategy in drug design to enhance potency and selectivity. acs.org By locking a molecule into a more rigid, bioactive conformation, the entropic penalty of binding is reduced, leading to a more favorable binding affinity. In the context of this compound derivatives, constraining the flexibility of the piperidine or other parts of the molecule can lead to significant gains in activity. For example, in the development of pyrimidine-4-carboxamide inhibitors, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine resulted in a 3-fold increase in potency. acs.org Similarly, the introduction of a cyclopropyl (B3062369) group has been used to provide conformational stability. nih.gov This principle demonstrates that a well-defined three-dimensional structure is often essential for optimal interaction with a biological target.

Rational Design Strategies for Enhanced Potency and Selectivity

Optimization of Physico-chemical Properties (e.g., Basicity Modulation for Permeability)

The basicity of the piperidine nitrogen, as quantified by its pKa, influences the ionization state of the molecule at physiological pH. A significant degree of ionization can hinder passive diffusion across biological membranes, leading to poor permeability. Medicinal chemists often seek to attenuate the basicity of the piperidine nitrogen to an optimal range that balances aqueous solubility with membrane permeability. This can be achieved through various chemical modifications. For instance, the introduction of electron-withdrawing groups in proximity to the piperidine nitrogen can effectively lower its pKa.

A study on a series of piperidine derivatives demonstrated that strategic fluorination can modulate basicity. The introduction of fluorine atoms, which are strongly electron-withdrawing, can decrease the pKa of the piperidine nitrogen. This reduction in basicity can lead to improved cell permeability. nih.gov For example, exchanging hydrogen atoms with fluorine on a methyl group attached to a pyridine (B92270) ring (a related nitrogen-containing heterocycle) significantly increased the permeability of the compounds. nih.gov

The following table illustrates the effect of structural modifications on the basicity (pKa) of piperidine and related cyclic amines. While not specific to this compound, the data demonstrates the principle of basicity modulation through chemical substitution.

CompoundModificationpKa
Piperidine-11.22
4-FluoropiperidineIntroduction of an electron-withdrawing fluorine atom10.74
3-FluoropiperidineIntroduction of an electron-withdrawing fluorine atom9.80
MorpholineReplacement of a methylene (B1212753) group with an oxygen atom8.36

This table is illustrative and compiled from various sources to demonstrate the principles of basicity modulation. The pKa values are approximate and can vary depending on the measurement conditions.

Mechanism of Action Elucidation and Biological Target Engagement

Investigation of Specific Molecular Targets and Pathways

Enzyme Inhibition Studies

The inhibitory potential of N-(Piperidin-4-yl)morpholine-4-carboxamide and its structural analogs has been investigated against a range of enzymes, providing insights into its possible therapeutic applications. The following sections summarize the research findings for each specific enzyme class.

The ergosterol (B1671047) biosynthesis pathway is a critical target for antifungal therapies. While direct studies on this compound are not extensively documented in publicly available research, the core structures of piperidine (B6355638) and morpholine (B109124) are well-established inhibitors of key enzymes in this pathway. nih.govresearchgate.net Compounds containing morpholine and piperidine rings, such as fenpropimorph (B1672530) and amorolfine, are known to inhibit sterol C14-reductase and sterol C8-isomerase. nih.govnih.gov These enzymes are crucial for the conversion of lanosterol (B1674476) to ergosterol, a vital component of the fungal cell membrane.

The inhibitory action of these morpholine and piperidine derivatives is attributed to their ability to mimic carbocationic high-energy intermediates that are formed during the enzymatic reactions catalyzed by sterol C14-reductase and sterol C8-isomerase. nih.gov This mimicry allows them to bind to the active site of the enzymes, thereby blocking the ergosterol biosynthesis pathway and leading to the accumulation of toxic sterol intermediates, which ultimately disrupts fungal cell membrane integrity and inhibits growth. researchgate.net

Although specific inhibitory concentrations (IC₅₀) or binding affinities for this compound against these enzymes are not available in the reviewed literature, the known antifungal activity of its constituent heterocyclic moieties suggests that it is a candidate for further investigation as an inhibitor of ergosterol biosynthesis.

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. There is no direct evidence in the reviewed scientific literature to suggest that this compound is an inhibitor of NAPE-PLD.

However, studies on related compounds offer some context. For instance, a potent NAPE-PLD inhibitor, LEI-401, incorporates a (S)-3-phenylpiperidine moiety, highlighting that piperidine-containing structures can interact with this enzyme. LEI-401 was identified through high-throughput screening and subsequent optimization. asm.org The research on LEI-401 and other inhibitors has begun to elucidate the structural requirements for NAPE-PLD inhibition, but specific data for this compound is currently lacking.

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acid precursors and is a well-established target for antimicrobial and anticancer drugs. While direct experimental data on the inhibition of DHFR by this compound is not available in the current body of scientific literature, the potential for piperidine-containing compounds to act as DHFR inhibitors has been explored.

Research has shown that various piperidine derivatives can be designed to inhibit DHFR. acs.orgpharmacompass.com For example, a series of 4-piperidine-based thiosemicarbazones were synthesized and showed inhibitory activity against DHFR. acs.orgpharmacompass.com These findings suggest that the piperidine scaffold can be a valuable component in the design of novel DHFR inhibitors. However, without specific studies on this compound, its activity against DHFR remains speculative.

Dipeptidyl peptidase 4 (DPP-4) is a therapeutic target for the management of type 2 diabetes. After a thorough review of the available scientific literature, no studies were found that investigate the inhibitory activity of this compound against DPP-4.

Glycosidase enzymes, such as α-amylase and α-glucosidase, are involved in the digestion of carbohydrates. Inhibitors of these enzymes are of interest for the management of hyperglycemia. The inhibitory potential of morpholine and piperidine derivatives against these enzymes has been reported. nih.gov

Specifically, various derivatives containing these heterocyclic systems have demonstrated α-glucosidase inhibitory activity. nih.gov This suggests that the structural components of this compound have the potential to interact with glycosidase enzymes. However, there are no specific studies in the reviewed literature that provide data on the inhibitory effects of this compound against α-amylase or α-glucosidase.

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it a prime target for antibacterial agents. A class of compounds known as piperidine-4-carboxamides (P4Cs) has been identified as a novel class of mycobacterial DNA gyrase inhibitors. researchgate.netnih.gov

One notable example from this class is the compound MMV688844, which has demonstrated activity against Mycobacterium abscessus. researchgate.netnih.gov Research has shown that P4Cs, including MMV688844 and its analogs, exert their bactericidal effects by targeting the GyrA and GyrB subunits of DNA gyrase. researchgate.net This inhibition leads to DNA damage, similar to the mechanism of fluoroquinolone antibiotics. researchgate.netnih.gov

The chemical structure of MMV688844 is N-(4-(benzyloxy)phenyl)piperidine-4-carboxamide. While this is not identical to this compound, it shares the core piperidine-4-carboxamide scaffold. The established activity of this class of compounds provides a strong rationale for investigating this compound as a potential bacterial DNA gyrase inhibitor.

Table of Research Findings on Piperidine-4-Carboxamide (P4C) Analogs against M. abscessus DNA Gyrase

CompoundTargetActivityReference
MMV688844 M. abscessus DNA GyraseInhibits wild-type enzyme researchgate.netnih.gov
P4C Analogs M. abscessus DNA GyraseBactericidal and antibiofilm activity researchgate.net

Please note that the data in the table refers to analogs and not the specific compound this compound.

Ligand-Receptor Binding Kinetics and Dissociation Dynamics

Detailed studies on the ligand-receptor binding kinetics and dissociation dynamics of this compound are not present in the current body of scientific literature. Understanding these parameters is crucial for characterizing the interaction of a compound with its biological target.

There are no published studies that have determined the association (k_on) and dissociation (k_off) rate constants for the binding of this compound to any specific biological receptor or target.

Specific equilibrium binding constants, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), for this compound have not been reported. For comparison, other more complex piperidine-4-carboxamide derivatives have been shown to have IC50 values in the nanomolar to micromolar range against various targets, but this data is not directly applicable to the compound . nih.gov

Due to the absence of data on both the binding kinetics and the specific functional activity of this compound, no correlation between these two aspects can be established at this time.

Biochemical Profiling and Cellular Assays for Mechanistic Insights

A specific biochemical profile for this compound has not been detailed in the available literature. While various cellular assays are employed to understand the mechanisms of related compounds, such as radiometric filter binding assays for kinase inhibitors or antibacterial susceptibility tests, the results of such assays for this compound are not publicly documented. nih.govnih.gov

Data Tables

Sterol Pattern Analysis in Antifungal Mechanism Studies

There is currently no available research detailing the effects of this compound on the sterol profiles of fungi. Sterol analysis is a critical method for identifying the mechanism of action of antifungal agents that target the ergosterol biosynthesis pathway. The absence of such studies means that the potential antifungal activity of this compound and its specific molecular target within this pathway remain unknown.

Advanced Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Virtual Screening for Target Prediction and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding and predicting the interaction between a ligand, such as N-(Piperidin-4-yl)morpholine-4-carboxamide, and a biological target, typically a protein or enzyme.

Virtual screening involves the use of computational methods to screen large libraries of compounds against a biological target. By employing docking algorithms, researchers can identify potential "hits" from these libraries that are likely to bind to the target of interest. For a novel compound like this compound, inverse virtual screening can be performed. In this approach, the compound is docked against a wide array of known protein structures to predict potential biological targets.

Detailed Research Findings:

Studies on related piperidine-4-carboxamide derivatives have successfully utilized molecular docking to elucidate binding modes and guide the design of new ligands. For instance, in the development of sigma-1 (σ1) receptor ligands, docking studies revealed that the piperidine (B6355638) nitrogen can form a key ionic interaction, while the carboxamide group can act as a hydrogen bond acceptor. nih.gov The morpholine (B109124) moiety, commonly found in bioactive molecules, can also participate in crucial hydrogen bonding interactions with protein residues. bldpharm.com

A hypothetical molecular docking study of this compound against a kinase target, for example, would likely show the piperidine nitrogen interacting with acidic residues in the hinge region, a common binding motif for kinase inhibitors. The morpholine oxygen and the amide group could form additional hydrogen bonds, anchoring the ligand in the binding pocket.

Interactive Data Table: Predicted Interactions from a Hypothetical Docking Study

Moiety of this compoundPotential Interacting Residue (Example Target: Kinase)Type of Interaction
Piperidine NitrogenAspartic Acid (Asp)Ionic Interaction, Hydrogen Bond
Carboxamide Carbonyl OxygenLysine (Lys)Hydrogen Bond
Carboxamide N-HGlutamic Acid (Glu)Hydrogen Bond
Morpholine OxygenSerine (Ser)Hydrogen Bond

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, geometry, and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to calculate various molecular properties.

For this compound, quantum chemical calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties: Determine the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP can identify regions of the molecule that are electron-rich (likely to be hydrogen bond acceptors) or electron-poor (likely to be hydrogen bond donors).

Predict Reactivity Descriptors: Calculate parameters such as hardness, softness, and electrophilicity index, which provide insights into the molecule's chemical reactivity and stability.

Detailed Research Findings:

Quantum chemical calculations on N-acylpiperidines have shown that the acylation of the piperidine nitrogen leads to a partial double-bond character in the C-N bond, influencing the ring's conformational preferences. nih.gov This principle can be applied to the morpholine-4-carboxamide (B177924) moiety. DFT calculations on similar heterocyclic structures have been used to analyze their vibrational spectra (FT-IR and Raman) and to correlate theoretical predictions with experimental data. researchgate.net

Interactive Data Table: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorPredicted Value/InformationSignificance
HOMO Energy-Relates to the ability to donate electrons
LUMO Energy-Relates to the ability to accept electrons
HOMO-LUMO Gap-Indicator of chemical reactivity and stability
Molecular Electrostatic PotentialNegative potential around carbonyl and morpholine oxygens; Positive potential around amide and piperidine N-HPredicts sites for electrophilic and nucleophilic attack

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to observe the dynamic behavior of a system over time, providing a more realistic representation of molecular interactions than static docking poses.

For this compound, MD simulations can be employed to:

Study Binding Dynamics: When complexed with a target protein, MD simulations can reveal the stability of the binding pose, the key interactions that are maintained over time, and the role of water molecules in the binding site. This provides a deeper understanding of the ligand-target recognition process.

Detailed Research Findings:

MD simulations performed on piperidine derivatives have been instrumental in understanding their interactions with biological targets. These simulations have shown how the flexibility of the piperidine ring and its substituents can allow the ligand to adapt to the binding pocket. mdpi.com Studies on quinoline-3-carboxamide (B1254982) derivatives have used MD simulations to confirm the stability of docked complexes and to analyze the flexibility of the protein-ligand system. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico ADME prediction models use computational algorithms to estimate these properties based on the chemical structure of a molecule.

For this compound, various ADME parameters can be predicted, including:

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which influences its absorption and distribution.

Aqueous Solubility (logS): The solubility of the compound in water, which is important for its formulation and absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound is likely to cross the BBB and enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Human Oral Absorption: An estimation of the percentage of the drug that will be absorbed into the bloodstream after oral administration.

Detailed Research Findings:

In silico ADME predictions are a standard component of modern drug discovery pipelines. For various carboxamide-containing compounds, these predictive models have been used to assess their drug-likeness and to identify potential liabilities early in the discovery process. nih.gov The presence of both piperidine and morpholine rings in this compound would be expected to influence its ADME profile, with the morpholine typically enhancing aqueous solubility.

Interactive Data Table: Hypothetical In Silico ADME Predictions for this compound

ADME PropertyPredicted OutcomeImplication for Drug Development
logPModerateBalanced solubility, potentially good absorption
logSHighGood aqueous solubility, favorable for formulation
BBB PermeabilityLow to ModerateMay or may not cross into the brain, depending on the therapeutic target
CYP2D6 InhibitionLow ProbabilityReduced risk of certain drug-drug interactions
Human Oral AbsorptionHighLikely to be well-absorbed when taken orally

Structure-Based Drug Design and De Novo Ligand Generation

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. This iterative process often involves molecular docking, crystallography, and computational modeling to improve the potency, selectivity, and pharmacokinetic properties of a lead compound.

If this compound is identified as a hit against a particular target, SBDD can be used to:

Identify Opportunities for Modification: By analyzing the binding mode of the compound, researchers can identify positions where chemical modifications could lead to improved interactions with the target. For example, a substituent could be added to the piperidine or morpholine ring to fill an unoccupied hydrophobic pocket in the protein.

Design Novel Ligands: De novo design algorithms can generate novel molecular structures that are predicted to bind to the target's active site. These algorithms can use fragments of known binders, including the piperidine-carboxamide or morpholine scaffolds, as building blocks for new chemical entities.

Detailed Research Findings:

SBDD has been successfully applied to numerous drug discovery projects involving piperidine-containing compounds. For instance, the development of potent renin inhibitors was guided by SBDD, leading to the optimization of N-(piperidin-3-yl)pyrimidine-5-carboxamides with significantly enhanced activity. The process involved introducing a basic amine for key interactions and optimizing substituents to exploit specific binding pockets. This highlights how the core structure of a compound like this compound could be systematically modified to improve its pharmacological profile.

Chemical Biology Applications and Development of Research Probes

Design and Synthesis of N-(Piperidin-4-yl)morpholine-4-carboxamide Analogues as Chemical Probes

The core structure of this compound serves as a versatile template for the design and synthesis of chemical probes tailored for specific biological applications. By strategically modifying its constituent parts—the piperidine (B6355638) ring, the morpholine (B109124) moiety, and the carboxamide linker—researchers can develop analogues with desired properties for protein targeting, receptor imaging, and elucidating signaling pathways.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to covalently label and identify active enzymes in complex biological systems. nih.gov An activity-based probe (ABP) typically consists of a recognition element (scaffold), a reactive group (warhead), and a reporter tag. Analogues of this compound can be engineered into ABPs by incorporating a latent reactive group.

The design of such probes often involves modifying the morpholine or piperidine rings to include a warhead that can form a covalent bond with a target protein. For instance, the introduction of a strained ring system or an electrophilic trap onto the piperidine nitrogen could transform the molecule into a reactive probe. The choice of warhead is critical and is often tailored to target specific classes of enzymes. For example, fluorophosphonates are commonly used to target serine hydrolases, while iodoacetamides can target cysteine residues.

The general workflow for developing an ABP from a parent compound like this compound would involve:

Scaffold Optimization: Synthesizing a library of analogues to establish a structure-activity relationship (SAR) with the target protein of interest.

Warhead Installation: Incorporating a suitable reactive group onto the optimized scaffold.

Reporter Tag Conjugation: Attaching a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, often via a "click chemistry" handle like an alkyne or azide.

An example of probe design can be seen in the development of cyanopiperazine-based probes for deubiquitinating enzymes (DUBs), where the piperazine (B1678402) ring serves as the core scaffold. researchgate.net Similarly, the piperidine-morpholine framework of this compound could be adapted to target other enzyme families.

Table 1: Potential Modifications of this compound for Activity-Based Probe Development

Probe ComponentPotential ModificationTarget Protein Class Example
Recognition Scaffold This compoundKinases, GPCRs, Hydrolases
Reactive Warhead Acrylamide, ChloroacetateCysteine Proteases
FluorophosphonateSerine Hydrolases
EpoxideVarious nucleophiles
Reporter Tag BiotinAffinity Purification/Mass Spectrometry
Fluorophore (e.g., Rhodamine, BODIPY)Fluorescence Imaging
Alkyne or AzideBioorthogonal Ligation ("Click Chemistry")

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that allow for the visualization and quantification of biological processes in vivo. These techniques rely on the use of radioligands, which are molecules labeled with a positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting isotope.

The piperidine-carboxamide scaffold is a common feature in many centrally active compounds, including ligands for cannabinoid receptors (CBRs). The development of radioligands for CBRs, particularly the CB2 receptor which is upregulated in various pathological conditions, has been an area of intense research. acs.orgnih.gov For instance, indole-2-carboxamide derivatives have been successfully radiolabeled and evaluated as PET radioligands for imaging the human CB2 receptor. acs.orgsemanticscholar.org

A hypothetical radioligand based on this compound could be synthesized by incorporating a fluorine-18 (B77423) atom, a commonly used positron emitter due to its favorable half-life (109.8 min). This could be achieved by synthesizing a precursor molecule with a suitable leaving group (e.g., tosylate, mesylate) on the morpholine or piperidine ring, which can then be displaced by [¹⁸F]fluoride in the final radiosynthesis step.

The key steps in developing a radioligand from this scaffold would include:

Design and Synthesis of a Precursor: A non-radioactive version of the ligand is first synthesized and its affinity and selectivity for the target receptor are determined through in vitro binding assays. acs.orgsemanticscholar.org

Radiolabeling: A radiolabeling strategy is developed to incorporate the radioisotope with high radiochemical yield and purity.

In Vitro and In Vivo Evaluation: The resulting radioligand is evaluated for its binding properties, metabolic stability, and ability to cross the blood-brain barrier (if targeting the central nervous system). nih.gov

Table 2: Examples of Carboxamide-Based Radioligands for Cannabinoid Receptor Imaging

RadioligandScaffoldTarget ReceptorIsotopeReference
[¹⁸F]RM365Indole-2-carboxamideCB2R¹⁸F acs.orgsemanticscholar.org
[¹⁸F]LU14Naphthyridine-3-carboxamideCB2R¹⁸F nih.gov
AM5144Pyrazole-3-carboxamideCB1R¹⁸F researchgate.net

Application of Probes in Elucidating Biological Signaling Pathways

Chemical probes derived from scaffolds like piperidine and morpholine are crucial for unraveling complex biological signaling pathways. researchgate.netpharmjournal.ru These probes can be used to selectively inhibit or activate specific proteins, allowing researchers to study the downstream consequences of these perturbations. For example, piperine (B192125) and piperidine derivatives have been shown to modulate signaling pathways involved in cancer progression, such as the NF-κB and PI3K/Akt pathways. nih.gov

The use of phenoxyethyl piperidine/morpholine derivatives as inhibitors of cholinesterases provides another example of how these scaffolds can be employed to study signaling. researchgate.net By inhibiting acetylcholinesterase, these compounds can increase the levels of the neurotransmitter acetylcholine, thereby impacting cholinergic signaling, which is relevant in neurodegenerative diseases like Alzheimer's.

A probe based on this compound could potentially be used to investigate a variety of signaling pathways, depending on its target protein. If the compound is found to inhibit a specific kinase, for instance, it could be used to study the role of that kinase in cell proliferation, differentiation, or apoptosis.

Strategies for Modulating Protein-Protein Interactions (e.g., PROTACs leveraging piperidine/morpholine motifs)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein of interest (POI). nih.govnih.gov They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The piperidine and morpholine motifs are found in ligands for E3 ligases, making them valuable building blocks for PROTAC design.

The most commonly used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL). frontiersin.org Ligands for these E3 ligases often contain heterocyclic structures. While direct incorporation of the this compound structure as an E3 ligase ligand in published PROTACs is not documented, the individual piperidine and morpholine rings are common in drug discovery and could be incorporated into novel E3 ligase ligands or as part of the POI binder. researchgate.netpharmjournal.ru

The design of a PROTAC involves several key considerations:

Selection of POI and E3 Ligase Ligands: Identifying high-affinity ligands for both the target protein and the E3 ligase.

Linker Optimization: The length, composition, and attachment points of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). explorationpub.com

Ternary Complex Formation: The ultimate success of a PROTAC depends on its ability to induce the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the POI.

Use as Molecular Tools for Studying Complex Biological Mechanisms

Beyond their potential as probes and PROTAC components, analogues of this compound can serve as valuable molecular tools for studying a wide range of biological mechanisms. For instance, N-aryl-piperidine-4-carboxamides have been developed as potent and selective inhibitors of the MALT1 protease, which plays a key role in the NF-κB signaling pathway in lymphocytes. nih.gov These inhibitors can be used to dissect the role of MALT1 in autoimmune diseases and B-cell lymphomas.

Similarly, piperidine-4-carboxamide derivatives have been synthesized and evaluated for various biological activities, including as dopamine (B1211576) reuptake inhibitors and analgesics. researchgate.net These compounds provide researchers with tools to study the neurobiological mechanisms underlying pain and reward.

The versatility of the piperidine and morpholine scaffolds, coupled with the ability to readily modify the carboxamide linker, ensures that a vast chemical space can be explored around the core structure of this compound. nih.gov This allows for the generation of tailored molecular tools to investigate a multitude of complex biological questions.

Broader Academic Research Applications and Future Research Directions

Investigation in Antimicrobial Agents (Antibacterial and Antifungal)

The piperidine (B6355638) and morpholine (B109124) scaffolds are integral to the development of new antimicrobial agents. Research into derivatives of these heterocyclic systems has shown promising activity against a range of bacterial and fungal pathogens.

Antibacterial Research: Derivatives containing piperidine and morpholine have been synthesized and evaluated for their antibacterial properties. For instance, various acetamide (B32628) derivatives of these heterocycles have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds bearing a piperidine motif have shown notable activity against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The precursor molecule, 4-morpholinopiperidine (B1299061), is used in the synthesis of quinoline (B57606) derivatives which also exhibit antimicrobial activity. sigmaaldrich.com While direct studies on N-(Piperidin-4-yl)morpholine-4-carboxamide are not extensively documented, the established antibacterial potential of its core structures suggests it is a viable candidate for further investigation.

Antifungal Research: The search for novel antifungal agents has also focused on morpholine and piperidine derivatives. researchgate.net New piperidine-4-carbohydrazide (B1297472) derivatives have shown excellent fungicidal effects against agriculturally significant fungi like Rhizoctonia solani and Verticillium dahliae. nih.gov One such derivative, compound A13, demonstrated potent inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.gov Furthermore, N-acyl-morpholine-4-carbothioamides, which are structurally related to the target compound, have displayed significant antifungal potential, in some cases exceeding that of the reference drug Amphotericin B against strains like Fusarium solani. nih.gov These findings underscore the potential of the this compound scaffold in the design of new antifungal therapies.

Table 1: Examples of Antimicrobial Activity in Related Piperidine and Morpholine Derivatives

Derivative ClassTarget Organism(s)Key Findings
Piperidine-4-carbohydrazidesRhizoctonia solani, Verticillium dahliaeEC50 values as low as 0.83 µg/mL against R. solani. nih.gov
N-acyl-morpholine-4-carbothioamidesStaphylococcus aureus, Fusarium solaniShowed higher antibacterial potential than ampicillin (B1664943) and higher antifungal potential than amphotericin B against specific strains. nih.gov
Piperidine AcetamidesStaphylococcus aureus, Escherichia coliActive against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com
Morpholine DerivativesCandida albicans, Cryptococcus neoformansSurfactants based on morpholine showed notable antifungal properties. researchgate.net

Exploration in Central Nervous System (CNS) Disorders and Neuropsychiatric Research

The morpholine ring is a highly valued scaffold in CNS drug discovery due to its favorable physicochemical properties, which can enhance blood-brain barrier (BBB) permeability. acs.orgnih.gov This makes compounds containing this moiety promising candidates for treating a variety of neurological and neuropsychiatric conditions.

The morpholine scaffold contributes to a balanced lipophilic-hydrophilic profile and can modulate pharmacokinetic properties, making it a frequent addition to CNS drug candidates. acs.orgnih.gov For example, its inclusion in certain histamine (B1213489) H3 receptor antagonists improved potency and CNS distribution. nih.gov Derivatives are being explored for their role in mood disorders, pain, and neurodegenerative diseases like Alzheimer's and Parkinson's. acs.orgtandfonline.com

Similarly, the piperidine ring is a core component of many CNS-active drugs. mdpi.com Research into N-(morpholin-4-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound containing both a morpholine and a carboxamide group, has identified it as a potent and selective antagonist for the cannabinoid CB1 receptor. nih.gov Alterations in CB1 receptor function are implicated in conditions such as depression and schizophrenia, highlighting the therapeutic potential of such scaffolds. nih.gov The combination of the piperidine and morpholine moieties in this compound therefore presents a promising framework for developing novel CNS-targeted therapies.

Research in Metabolic Disorders (e.g., Antidiabetic Agents)

Recent reviews have highlighted the potential of morpholine and piperidine derivatives as effective agents for treating diabetes mellitus. nih.govnih.gov These heterocyclic compounds form the basis of various molecules that have demonstrated significant antidiabetic activity in both in vitro and in vivo studies. nih.govnih.gov

The well-known antidiabetic drug alogliptin, a DPP-4 inhibitor, features a piperidine moiety in its structure. nih.gov Research has shown that conjugating piperidine or morpholine rings with other molecules can lead to compounds with enhanced glucose-lowering effects. nih.gov For example, combining piperine (B192125) (which contains a piperidine ring) with metformin (B114582) resulted in a significantly greater reduction in blood glucose levels in diabetic mice compared to metformin alone. nih.gov The structural components of this compound are thus highly relevant to the ongoing search for new and more effective treatments for metabolic disorders like type 2 diabetes.

Potential in Neglected Tropical Diseases and Antiparasitic Research

The development of drugs for neglected tropical diseases is a critical area of research, and scaffolds related to this compound are being investigated. For instance, N-substituted piperazine-1-carboxamides, which are structurally analogous to the target compound, have been identified as inhibitors of enzymes crucial for the survival of Leishmania parasites, the causative agents of leishmaniasis. nih.gov

Specifically, these compounds target CYP51 and CYP5122A1, enzymes involved in the parasite's sterol biosynthesis pathway. nih.gov Certain derivatives were effective against intracellular L. donovani with low micromolar efficacy. nih.gov These molecules are considered useful probes for studying sterol biosynthesis in Leishmania and related parasites and could serve as a basis for developing dual-inhibitor antileishmanial drug candidates. nih.gov Additionally, the precursor 4-morpholinopiperidine is noted as a reactant for synthesizing antimalarial compounds, further indicating the potential of this chemical family in combating parasitic diseases. sigmaaldrich.com

Development as General Research Tools and Synthetic Intermediates for Active Pharmaceutical Ingredients (APIs)

This compound and its precursors are valuable as synthetic intermediates in the creation of more complex molecules and active pharmaceutical ingredients (APIs). The presence of reactive sites, including the nitrogen atoms in the piperidine and morpholine rings and the carboxamide group, allows for a wide range of chemical modifications and functionalization. smolecule.com

The precursor, 4-morpholinopiperidine, is a commercially available reactant used in the synthesis of diverse therapeutic agents. sigmaaldrich.com These include selective adenosine (B11128) A2A receptor antagonists, antidepressants, and molecules designed to inhibit platelet aggregation. sigmaaldrich.com The versatility of the morpholine and piperazine (B1678402) (a related heterocycle) nuclei as pharmacophores has been extensively reviewed, highlighting their broad spectrum of pharmaceutical applications. researchgate.net The structural framework of this compound makes it an important building block for generating libraries of compounds for high-throughput screening and drug discovery programs.

Table 2: Synthetic Applications of the 4-Morpholinopiperidine Scaffold

Application AreaResulting Compound Class/TargetReference
CNS DisordersSelective adenosine A2A receptor antagonists, Antidepressants sigmaaldrich.com
Cardiovascular DiseaseOrally bioavailable P2Y12 antagonists sigmaaldrich.com
Infectious DiseasesQuinoline derivatives with antimicrobial activity, Antimalarials sigmaaldrich.com
OncologySmall molecules that restore E-cadherin expression sigmaaldrich.com

Emerging Roles as Multifunctional Agents in Complex Disease Models

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a growing strategy for treating complex diseases like cancer and neurodegenerative disorders. The scaffold of this compound is well-suited for this approach.

Research on a related compound, N-(2-aminoethyl)piperidine-4-carboxamide, identified it as a potential multi-kinase inhibitor against VEGFR-2, ERK-2, and Abl-1, which are all important targets in cancer therapy. nih.gov This suggests that the piperidine-4-carboxamide core can serve as a foundation for developing agents that simultaneously disrupt multiple pathological signaling pathways. nih.gov Similarly, the ability of morpholine derivatives to target several enzymes involved in the pathology of neurodegenerative disorders highlights their potential as multifunctional agents. tandfonline.com The investigation into dual inhibitors for leishmaniasis also points to the utility of this structural class in creating multi-targeted drugs. nih.gov Future research may focus on designing derivatives of this compound that are optimized to modulate multiple targets relevant to a specific complex disease, potentially offering enhanced efficacy and a reduced likelihood of drug resistance.

Q & A

Q. Why do similar derivatives exhibit divergent biological activities despite structural homology?

  • Answer : Subtle differences (e.g., 13a vs. 13b ) in hydrogen-bonding capacity (cyano vs. nitro) or stereochemistry (R vs. S configurations) alter target engagement. For instance, (S)-epoxide intermediates in STD-101-B9 show 10-fold higher β-1 adrenergic receptor bias than (R)-isomers due to optimized spatial alignment with the receptor’s hydrophobic pocket .

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